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molecular formula C6H7NO3 B047306 Ethyl oxazole-5-carboxylate CAS No. 118994-89-1

Ethyl oxazole-5-carboxylate

Cat. No. B047306
M. Wt: 141.12 g/mol
InChI Key: KRMORCCAHXFIHF-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (0.574 mL; 3.84 mmol) was added simultaneously with ethyl glyoxalate (50% in toluene, 0.659 mL; 3.33 mmol) to a mixture of tosylmethyl isocyanide (0.500 g; 2.560 mmol) in dichloromethane (10 mL) at 0° C. The resulting mixture was stirred at room temperature for 3 hours, diluted in dichloromethane and washed with sodium hydrogen sulphate, sodium carbonate, dried over magnesium sulphate and concentrated under reduced pressure. The crude mixture was purified by flash chromatography on silica (eluent 5 to 60% ethyl acetate in heptane) to yield 0.194 g (54%) of ethyl oxazole-5-carboxylate as a colorless oil.
Quantity
0.574 mL
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0.659 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12CCCN=[C:7]1CCCC[CH2:2]2.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[O:14].S(C[N+]#[C-])(C1C=CC(C)=CC=1)(=O)=O>ClCCl>[O:14]1[C:13]([C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][N:1]=[CH:2]1

Inputs

Step One
Name
Quantity
0.574 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
ethyl glyoxalate
Quantity
0.659 mL
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sodium hydrogen sulphate, sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography on silica (eluent 5 to 60% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C=NC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.194 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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